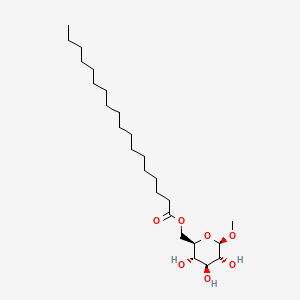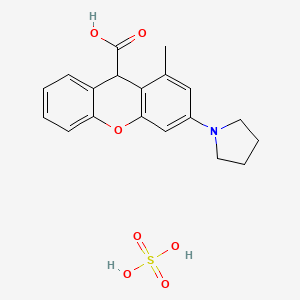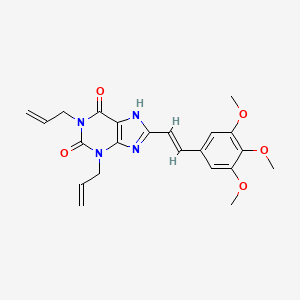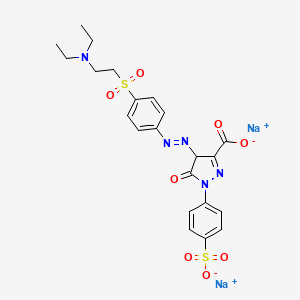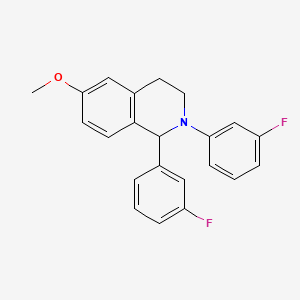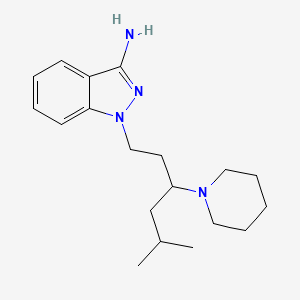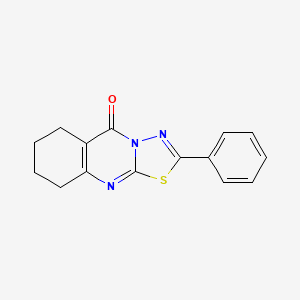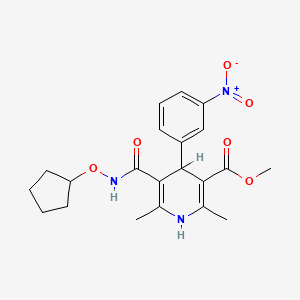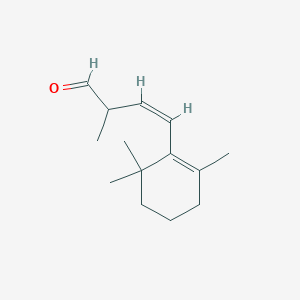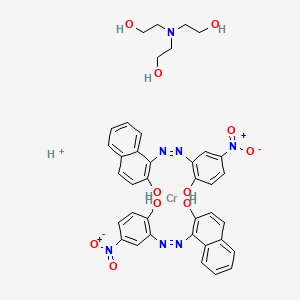
Einecs 284-410-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}9\text{H}{18} \rightarrow \text{C}_6\text{H}_4(\text{C}9\text{H}{19})\text{OH} ]
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation and other separation techniques to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are widely used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Nonylphenol Ethoxylates: Formed through oxidation, these compounds are used as detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives can be synthesized through reduction and substitution reactions, each with unique properties and applications.
Aplicaciones Científicas De Investigación
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its endocrine-disrupting effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological and developmental effects in both aquatic and terrestrial organisms .
Comparación Con Compuestos Similares
Similar Compounds
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: A compound with structural similarities and similar toxicological effects.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with extended ethoxylate chains.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its physical and chemical properties. Its widespread use in industrial applications and significant environmental impact make it a compound of particular interest in regulatory and scientific communities .
Propiedades
Número CAS |
84878-20-6 |
|---|---|
Fórmula molecular |
C38H38CrN7O11+ |
Peso molecular |
820.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;chromium;hydron;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/2C16H11N3O4.C6H15NO3.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;8-4-1-7(2-5-9)3-6-10;/h2*1-9,20-21H;8-10H,1-6H2;/p+1 |
Clave InChI |
DCQNPQZZWXCPNW-UHFFFAOYSA-O |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C(CO)N(CCO)CCO.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


